molecular formula C8H4N2S B050402 Thieno[3,2-b]pyridine-6-carbonitrile CAS No. 116538-95-5

Thieno[3,2-b]pyridine-6-carbonitrile

Cat. No.: B050402
CAS No.: 116538-95-5
M. Wt: 160.2 g/mol
InChI Key: QYCIXUKZMDUDBK-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that features a fused thiophene and pyridine ring system with a nitrile group at the 6-position. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Thieno[3,2-b]pyridine derivatives are known for their wide range of pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of protein kinase involved in cell proliferation and survival, making it a significant target in cancer research .

Mode of Action

Thieno[2,3-b]pyridines have been shown to interact with their targets, such as pim-1 kinase, leading to changes in cell proliferation and survival . This interaction can result in the inhibition of cancer cell growth .

Biochemical Pathways

Thieno[3,2-b]pyridine derivatives can affect various biochemical pathways. For instance, they can inhibit protein kinases, which play key roles in several signal transduction pathways . This inhibition can lead to effects such as cell cycle arrest, apoptosis of cancer cells, and reduced metastasis .

Result of Action

The molecular and cellular effects of Thieno[3,2-b]pyridine-6-carbonitrile’s action are likely to be related to its inhibitory effects on its targets. For instance, the inhibition of Pim-1 kinase can lead to cell cycle arrest and apoptosis of cancer cells . Moreover, thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against human cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s aqueous solubility can impact its bioavailability and thus its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-6-carbonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can then be converted to thieno[3,2-b]pyridine derivatives . Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, focusing on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .

Scientific Research Applications

Thieno[3,2-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Properties

IUPAC Name

thieno[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCIXUKZMDUDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552925
Record name Thieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116538-95-5
Record name Thieno[3,2-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116538-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-6-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-b]pyridine-6-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Thieno[3,2-b]pyridine-6-carbonitrile derivatives attractive for Src kinase inhibition?

A1: Research indicates that Thieno[3,2-b]pyridine-6-carbonitriles demonstrate promising inhibitory activity against Src kinase. [, ] This enzyme plays a crucial role in various cellular processes, including growth and proliferation. The structure of these compounds allows for modifications that can potentially enhance their potency and selectivity as Src kinase inhibitors.

Q2: How do structural modifications impact the Src kinase inhibitory activity of Thieno[3,2-b]pyridine-6-carbonitriles?

A2: Studies exploring structure-activity relationships have revealed key insights:

  • C-2 Substituents: Replacing the phenyl group at the C-2 position with a 3,5-disubstituted thiophene ring generally led to improved Src kinase inhibitory activity. [] This suggests that specific substitutions on the thiophene ring could be crucial for enhancing potency.
  • C-7 Substituents: Introducing a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position significantly boosted the inhibition of Src kinase enzymatic activity. [] This highlights the importance of the C-7 substituent in determining inhibitory potency.
  • Impact of Amino Groups: While aminomethyl and aminoethyl groups at the para position of the C-2 phenyl group maintained activity, direct attachment of an amino group to this position decreased it. [] This suggests a potential steric or electronic influence on binding affinity.

Q3: Are there any this compound derivatives that have shown promising in vivo activity?

A3: Yes, research indicates that at least one analog displayed in vivo activity comparable to SKI-606, a 3-quinolinecarbonitrile Src kinase inhibitor undergoing clinical trials. [] This finding underscores the therapeutic potential of these compounds and warrants further investigation.

Q4: What synthetic routes are available for preparing Thieno[3,2-b]pyridine-6-carbonitriles?

A4: One reported method involves several steps: [, ]

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